Chorismic Acid

Description

Chorismate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Phycomyces blakesleeanus, Galium mollugo, and other organisms with data available.

Chorismate is a metabolite found in or produced by Saccharomyces cerevisiae.

A cyclohexadiene carboxylic acid derived from SHIKIMIC ACID and a precursor for the biosynthesis of UBIQUINONE and the AROMATIC AMINO ACIDS.

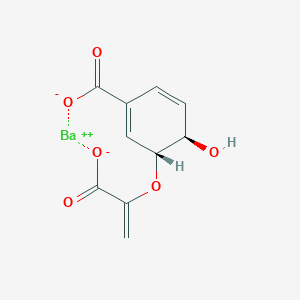

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXTQVDAKGDEY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210697 | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-12-9, 55508-12-8 | |

| Record name | Chorismic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chorismic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chorismic acid free acid fromenterobacter aerogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chorismic acid barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHORISMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chorismic Acid Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers

November 21, 2025

Introduction

The chorismic acid biosynthesis pathway, also known as the shikimate pathway, is a crucial metabolic route in bacteria, archaea, fungi, and plants for the de novo synthesis of aromatic compounds. This seven-step enzymatic pathway converts the central metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, ubiquinone, and a host of other essential molecules.[1] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antimicrobial agents and herbicides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core bacterial shikimate pathway, including detailed enzymatic steps, quantitative kinetic data, experimental protocols, and visualizations of the pathway and its regulation.

The Seven Enzymes of the Shikimate Pathway

The biosynthesis of this compound from PEP and E4P is catalyzed by seven key enzymes, each representing a potential point of regulation and a target for inhibition. In most bacteria, these enzymes are monofunctional proteins encoded by separate genes.[1]

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF, AroG, AroH in E. coli)

The committed step of the shikimate pathway is the condensation of PEP and E4P to form DAHP, catalyzed by DAHP synthase. This reaction serves as a major control point for the entire pathway, with many bacteria possessing multiple isoenzymes subject to feedback inhibition by the aromatic amino acids.[2]

3-dehydroquinate (DHQ) synthase (AroB in E. coli)

DHQ synthase catalyzes the intramolecular cyclization of DAHP to form 3-dehydroquinate, the first carbocyclic intermediate in the pathway.[3] This complex reaction requires NAD+ as a cofactor for a transient oxidation-reduction sequence.

3-dehydroquinate dehydratase (AroD in E. coli)

This enzyme catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.

Shikimate dehydrogenase (AroE in E. coli)

Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate in an NADPH-dependent reaction.

Shikimate kinase (AroK, AroL in E. coli)

Shikimate kinase catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate.

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA in E. coli)

EPSP synthase catalyzes the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate, forming EPSP and releasing inorganic phosphate.[4] This enzyme is the target of the broad-spectrum herbicide glyphosate.[4]

Chorismate synthase (AroC in E. coli)

The final step in the pathway is the 1,4-trans-elimination of phosphate from EPSP to introduce a second double bond into the ring, forming chorismate.[5] This reaction requires a reduced flavin mononucleotide (FMN) cofactor.[5]

Quantitative Enzymatic Data

The following tables summarize the kinetic parameters for the enzymes of the shikimate pathway from various bacterial sources. These values provide a baseline for comparative studies and for the design of enzyme inhibition assays.

Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes

| Bacterial Species | Isoenzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | AroG | PEP | 4.5 | 33 | Specific literature |

| E4P | 12 | ||||

| Mycobacterium tuberculosis | PEP | 50 | 25 | Specific literature | |

| E4P | 30 |

Table 2: Kinetic Parameters of 3-dehydroquinate Synthase

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [6] |

| Anabaena variabilis | DAHP | 35 | - | [7] |

Table 3: Kinetic Parameters of Shikimate Dehydrogenase

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | Shikimate | 29.5 | 399 | [8] |

| NADP+ | 63 | [8] | ||

| Staphylococcus aureus (MRSA) | Shikimate | 21.22 | 135 | [9] |

| NADP+ | 21.0 | 146 | [9] |

Table 4: Kinetic Parameters of Shikimate Kinase

| Bacterial Species | Isoenzyme | Substrate | Km (µM) | Reference |

| Escherichia coli | Shikimate Kinase II | Shikimate | 200 | [10][11] |

| ATP | 160 | [10][11] |

Table 5: Kinetic Parameters of EPSP Synthase

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | S3P | 2.5 | 0.8 | Specific literature |

| PEP | 1.5 | |||

| Pseudomonas aeruginosa | S3P | 1.8 | 12.5 | [12] |

| PEP | 24 | [12] |

Table 6: Kinetic Parameters of Chorismate Synthase

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | EPSP | 1.5 | 25 | Specific literature |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound biosynthesis pathway.

Protocol 1: Cloning, Expression, and Purification of Recombinant Shikimate Pathway Enzymes

This generalized protocol can be adapted for the expression and purification of most His-tagged shikimate pathway enzymes from E. coli.

1. Gene Amplification and Cloning:

- Amplify the gene of interest from the bacterial genomic DNA using PCR with primers containing appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which provides an N-terminal His6-tag) with the corresponding restriction enzymes.

- Ligate the digested gene into the vector and transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

- Verify the sequence of the resulting plasmid.

2. Protein Expression:

- Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).

- Grow a 10 mL overnight culture of the transformed cells at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate 1 L of LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

3. Cell Lysis and Purification:

- Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

- Lyse the cells by sonication on ice or by using a French press.

- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

- Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Analyze the fractions by SDS-PAGE to assess purity.

- For higher purity, perform a further purification step such as size-exclusion chromatography.

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: Spectrophotometric Assay for Shikimate Dehydrogenase Activity

This continuous assay measures the activity of shikimate dehydrogenase by monitoring the oxidation of NADPH at 340 nm.[13][14]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5-9.0

-

Shikimate solution (substrate)

-

NADP+ solution (cofactor)

-

Purified shikimate dehydrogenase enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, a known concentration of shikimate, and NADP+.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the purified enzyme.

-

Immediately monitor the increase in absorbance at 340 nm (ε of NADPH = 6220 M-1cm-1) over time using a spectrophotometer.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

To determine Km values, vary the concentration of one substrate while keeping the other constant at a saturating concentration.

Protocol 3: Coupled Spectrophotometric Assay for Shikimate Kinase Activity

This continuous coupled assay measures shikimate kinase activity by linking the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

Materials:

-

Assay Buffer: 100 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM KCl

-

Shikimate solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified shikimate kinase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, shikimate, ATP, PEP, and NADH.

-

Add a sufficient amount of the coupling enzymes, PK and LDH.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the purified shikimate kinase.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

The rate of the reaction is proportional to the activity of shikimate kinase.

Protocol 4: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the release of inorganic phosphate from the EPSP synthase reaction using a purine nucleoside phosphorylase (PNPase) coupled system.[15][16]

Materials:

-

Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 1 mM DTT, 10% glycerol

-

Shikimate-3-phosphate (S3P) solution

-

Phosphoenolpyruvate (PEP) solution

-

2-amino-6-mercapto-7-methylpurine riboside (MESG)

-

Purine nucleoside phosphorylase (PNPase)

-

Purified EPSP synthase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, S3P, PEP, and MESG.

-

Add a sufficient amount of PNPase.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the purified EPSP synthase.

-

Monitor the increase in absorbance at 360 nm, which corresponds to the release of the purine base from MESG upon phosphorolysis.

-

The rate of phosphate release is directly proportional to the EPSP synthase activity.

Protocol 5: LC/MS-Based Assay for Chorismate Synthase Activity

This highly sensitive and specific method directly measures the formation of chorismate.[17][18]

Materials:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 20 µM FMN (reduced)

-

5-enolpyruvylshikimate-3-phosphate (EPSP) solution

-

Purified chorismate synthase enzyme

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Prepare the reaction mixture containing assay buffer and EPSP. For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions, and a system to reduce FMN (e.g., a flavin reductase) must be included.

-

Initiate the reaction by adding the purified chorismate synthase.

-

Incubate at the desired temperature for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer (LC/MS).

-

Quantify the amount of chorismate produced by comparing its peak area to a standard curve.

Pathway Visualization and Regulation

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and its regulation in bacteria.

Caption: The seven-step this compound biosynthesis pathway in bacteria.

Caption: Allosteric feedback regulation of DAHP synthase by aromatic amino acids.

Caption: General experimental workflow for a continuous spectrophotometric enzyme assay.

Conclusion

The this compound biosynthesis pathway is a well-conserved and essential metabolic route in bacteria, offering a rich area for fundamental research and the development of novel therapeutics. This guide has provided a detailed overview of the pathway's core components, quantitative data on enzyme kinetics, and practical experimental protocols. By leveraging this information, researchers can further investigate the intricate mechanisms of this pathway, explore the potential of its enzymes as drug targets, and engineer microbial systems for the production of valuable aromatic compounds. The provided visualizations offer a clear framework for understanding the pathway's flow and regulation, serving as a valuable resource for both seasoned investigators and newcomers to the field.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-dehydroquinate synthase - Wikipedia [en.wikipedia.org]

- 4. EPSP synthase - Wikipedia [en.wikipedia.org]

- 5. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 6. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Expression, purification and properties of shikimate dehydrogenase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and properties of shikimate kinase II from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and properties of shikimate kinase II from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceasia.org [scienceasia.org]

- 13. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 14. scielo.br [scielo.br]

- 15. cottoninc.com [cottoninc.com]

- 16. ncwss.org [ncwss.org]

- 17. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Central Role of Chorismic Acid: A Technical Guide to a Key Biochemical Intermediate

For Immediate Release

[City, State] – November 21, 2025 – This technical guide provides a comprehensive overview of chorismic acid, a critical biochemical intermediate in the shikimate pathway. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biosynthesis, its function as a precursor to a wide array of aromatic compounds, and the intricate regulatory mechanisms that govern its metabolic fate. Due to the absence of the shikimate pathway in mammals, the enzymes involved in this compound metabolism represent prime targets for the development of novel antimicrobial agents and herbicides.

Introduction: The Significance of this compound

This compound is a pivotal branch-point metabolite produced in the shikimate pathway, a seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but not in animals.[1] Its name is derived from the Greek word "chorizo," meaning "to separate," which aptly describes its role as the last common precursor for the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as numerous other essential compounds. These include folate, ubiquinone, menaquinone (vitamin K), and salicylic acid.[2] The enzymes that utilize chorismate as a substrate are of significant interest to the scientific community, particularly in the fields of drug discovery and metabolic engineering.

Biosynthesis of this compound: The Shikimate Pathway

The biosynthesis of this compound is a well-characterized process that begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[3][4] This seven-enzyme catalyzed pathway culminates in the formation of chorismate.

The final step in this pathway is catalyzed by chorismate synthase, which converts 5-enolpyruvylshikimate-3-phosphate (EPSP) into chorismate.[1][2] This reaction is a unique anti-1,4 elimination of a phosphate group.

The Chorismate Branch Point: A Hub of Metabolic Diversification

This compound stands at a critical metabolic crossroads, serving as the substrate for several key enzymes that channel it into distinct biosynthetic pathways. The partitioning of chorismate is tightly regulated to meet the cell's demand for various aromatic compounds.

Biosynthesis of Aromatic Amino Acids

The pathways leading to phenylalanine, tyrosine, and tryptophan are the most prominent routes for chorismate utilization.

-

Phenylalanine and Tyrosine Synthesis: The first committed step is the conversion of chorismate to prephenate, catalyzed by chorismate mutase . Prephenate is then converted to either phenylalanine or tyrosine through separate enzymatic steps.

-

Tryptophan Synthesis: The synthesis of tryptophan from chorismate is initiated by anthranilate synthase , which converts chorismate and glutamine into anthranilate.

Folate Biosynthesis

This compound is a precursor for the synthesis of p-aminobenzoic acid (PABA), a key component of folate (vitamin B9). This conversion is a two-step process initiated by aminodeoxychorismate (ADC) synthase , which transforms chorismate and glutamine into ADC.[5][6] ADC is then converted to PABA by ADC lyase.

Other Important Pathways

Chorismate is also a precursor for a variety of other essential metabolites, including:

-

Ubiquinone and Menaquinone: These electron carriers are vital for cellular respiration.

-

Salicylic Acid: A plant hormone involved in defense against pathogens.

-

Siderophores: Iron-chelating compounds produced by microorganisms.

Regulation of Chorismate Metabolism

The flux of metabolites through the shikimate pathway and the subsequent branches from chorismate is tightly controlled by feedback regulation. The end products of the aromatic amino acid pathways—phenylalanine, tyrosine, and tryptophan—act as allosteric inhibitors or activators of key enzymes.

-

Feedback Inhibition of DAHP Synthase: In many microorganisms, the first enzyme of the shikimate pathway, DAHP synthase, is inhibited by the aromatic amino acids.[7]

-

Regulation at the Chorismate Branch Point:

This intricate network of feedback loops ensures a balanced supply of aromatic compounds according to the cell's metabolic needs.

Quantitative Data on Chorismate-Utilizing Enzymes

The kinetic parameters of enzymes that metabolize chorismate are crucial for understanding the efficiency and regulation of these pathways. Below is a summary of available data for key enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nM s-1) | Reference(s) |

| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 0.64 ± 0.03 | 63.5 ± 2.4 | [9] |

| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 0.28 ± 0.02 | 28.3 ± 2.0 | [9] |

| Chorismate Mutase (MtCM) | Mycobacterium tuberculosis | Chorismate | - | 60 ± 4 | - | [10] |

| Anthranilate Synthase (SvAS) | Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 | - | [11] |

| Anthranilate Synthase (SvAS) | Streptomyces venezuelae | Glutamine | 840 ± 50 | 0.57 ± 0.02 | - | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound and related enzymes.

Purification of this compound

A common method for obtaining pure this compound involves its biosynthesis using a mutant strain of Klebsiella pneumoniae (62-1) that accumulates chorismate.

Methodology:

-

Bacterial Growth and Accumulation: Culture K. pneumoniae 62-1 in a suitable growth medium, followed by transfer to an accumulation medium to induce chorismate production.

-

Extraction: Acidify the culture supernatant and extract the this compound using an organic solvent such as ethyl acetate.

-

Purification: Further purify the extracted this compound using techniques like recrystallization to achieve high purity.

Expression and Purification of Chorismate-Utilizing Enzymes

Recombinant expression in Escherichia coli is a widely used method for producing chorismate-utilizing enzymes for in vitro studies.

Methodology:

-

Gene Cloning: Subclone the gene encoding the enzyme of interest into an appropriate expression vector (e.g., pET vector series).

-

Protein Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Harvest the cells, lyse them, and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Activity Assays

Chorismate Mutase Assay: The activity of chorismate mutase can be determined by monitoring the conversion of chorismate to prephenate.

-

Spectrophotometric Assay: This continuous assay monitors the decrease in absorbance at 274 nm as chorismate is consumed (ε = 2630 M-1 cm-1).[12] The reaction is typically carried out in a Tris buffer at a controlled temperature.

-

Stopped-Flow Assay: For rapid kinetics, a stopped-flow apparatus can be used to measure initial reaction rates.

Anthranilate Synthase Assay: The activity of anthranilate synthase can be measured by detecting the formation of its fluorescent product, anthranilate.

-

Fluorometric Assay: The reaction mixture, containing chorismate, glutamine, and the enzyme, is incubated, and the production of anthranilate is monitored by measuring the increase in fluorescence (excitation ~312 nm, emission ~395 nm).[11]

Isochorismate Synthase Assay: A coupled assay is often employed to measure isochorismate synthase activity.

-

Coupled Fluorimetric Assay: The production of isochorismate is coupled to its conversion to the fluorescent product salicylate by an isochorismate-pyruvate lyase (e.g., PchB).[9] The increase in fluorescence is then monitored to determine the rate of isochorismate formation.

Conclusion

This compound is a cornerstone of aromatic compound biosynthesis in a wide range of organisms. Its central position as a branch-point intermediate, coupled with the intricate regulation of its metabolic fate, makes it a fascinating subject of study. The detailed understanding of the enzymes that utilize chorismate provides a solid foundation for the development of novel therapeutic agents and for the metabolic engineering of microorganisms and plants to produce valuable aromatic compounds. This guide serves as a valuable resource for professionals in the field, providing both foundational knowledge and practical experimental insights into the world of this essential biochemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 6. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 8. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 9. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Chorismic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chorismic acid, a seemingly simple cyclohexadiene derivative, stands as a pivotal branch-point metabolite in the shikimate pathway. Its discovery was a landmark achievement in biochemistry, unraveling the intricate biosynthetic routes to aromatic compounds in microorganisms and plants. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing the key experiments that led to its isolation and characterization. Furthermore, it presents a comprehensive overview of the enzymatic steps leading to its formation, supported by quantitative kinetic data and detailed experimental protocols. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial molecule and its role in cellular metabolism and as a target for therapeutic and herbicidal development.

Historical Context and Discovery

The existence of a common intermediate in the biosynthesis of aromatic amino acids was first postulated in the mid-20th century based on nutritional studies of microbial auxotrophs. It was the pioneering work of Frank Gibson and his colleagues in the early 1960s that led to the definitive identification of this elusive compound.

Using a multiply blocked auxotrophic mutant of Aerobacter aerogenes (now Klebsiella pneumoniae), they observed the accumulation of a novel compound in the culture medium. This compound was found to be a precursor to phenylalanine, tyrosine, and tryptophan, as well as other aromatic metabolites like p-aminobenzoic acid. They named this intermediate "this compound," derived from the Greek word "chorismos," meaning "a separation," aptly reflecting its role as a branching point in the pathway.

The initial studies involved meticulous experiments to isolate and purify the unstable compound from bacterial cultures. Its structure was subsequently elucidated through a combination of chemical degradation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 226.18 g/mol | --INVALID-LINK-- |

| Melting Point | 148-149 °C (decomposes) | Gibson, F. (1964). Biochem. J., 90(2), 256–261. |

| UV λmax (in water) | 275 nm | Gibson, F. (1964). Biochem. J., 90(2), 256–261. |

| Molar Extinction Coefficient (ε) | 2630 M⁻¹cm⁻¹ | Gibson, F. (1964). Biochem. J., 90(2), 256–261. |

The Shikimate Pathway: Biosynthesis of this compound

This compound is the final product of the seven-enzyme shikimate pathway, which converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into this key aromatic intermediate.[1][2] The pathway is present in bacteria, archaea, fungi, algae, and plants, but is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]

Caption: The Shikimate Pathway for the Biosynthesis of this compound.

Kinetic Parameters of Shikimate Pathway Enzymes

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway from various organisms.

| Enzyme | Organism | Substrate(s) | Kₘ (µM) | kcat (s⁻¹) | Reference |

| 3-Dehydroquinate Synthase | Mycobacterium tuberculosis | DAHP | - | - | de Mendonça et al. (2011) |

| Shikimate Dehydrogenase | Camellia sinensis | 3-Dehydroshikimate | 330.93 - 465.97 | - | Ding et al. (2019) |

| EPSP Synthase | Escherichia coli | Shikimate-3-phosphate | - | - | Anderson & Johnson (1990) |

| Phosphoenolpyruvate | - | - | Anderson & Johnson (1990) | ||

| Chorismate Mutase | Thermus thermophilus | Chorismate | 290 | - | Calisto et al. (2004) |

| Pinus pinaster (PpCM1) | Chorismate | - | 29.4 | Laranjeira et al. (2024) | |

| Pinus pinaster (PpCM2) | Chorismate | - | 35.0 | Laranjeira et al. (2024) |

Experimental Protocols

Isolation and Purification of this compound from Klebsiella pneumoniae 62-1

This protocol is adapted from the work of Rieger and Turnbull (1996), which provides an improved method for obtaining high-purity this compound.[3]

I. Bacterial Growth and Accumulation

-

Growth Medium: Prepare a suitable growth medium for Klebsiella pneumoniae 62-1.

-

Inoculation and Growth: Inoculate the medium with a starter culture and grow at 30°C with aeration until the late logarithmic phase.

-

Accumulation Medium: Prepare an accumulation medium containing glucose and essential nutrients.

-

Induction of Accumulation: Transfer the bacterial cells to the accumulation medium and incubate for a period to allow for the accumulation of this compound. The original protocol suggests that approximately 0.5 g/L of chorismate can be obtained.[3]

II. Extraction

-

Cell Removal: Centrifuge the culture to pellet the bacterial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

-

Acidification and Extraction: Acidify the supernatant to pH 2.0 with HCl and extract immediately with cold ethyl acetate.

III. Purification

-

Solvent Removal: Evaporate the ethyl acetate under reduced pressure to yield a crude extract.

-

Recrystallization: Dissolve the crude extract in a minimal amount of cold ethyl acetate and add petroleum ether to induce crystallization.

-

Collection and Drying: Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum. This procedure can yield this compound with a purity of 97% by weight.[3]

Caption: Workflow for the Isolation of this compound.

Assay of Chorismate Synthase Activity

This protocol describes a high-resolution mass spectrometry (HR-MS) based method for determining chorismate synthase activity, which is suitable for both monofunctional and bifunctional enzymes.[4][5]

I. Reaction Mixture

-

Prepare a reaction mixture containing:

-

5-enolpyruvylshikimate-3-phosphate (EPSP) (substrate)

-

Reduced flavin mononucleotide (FMNH₂) (cofactor)

-

Purified chorismate synthase

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5)

-

II. Reaction Conditions

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

For monofunctional chorismate synthases, the assay should be performed under anaerobic conditions to prevent the oxidation of FMNH₂.[4]

III. Detection and Quantification

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., methanol).

-

LC-HRMS Analysis: Analyze the quenched reaction mixture by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

-

Quantification: Monitor the formation of the chorismate ion and quantify its amount based on a standard curve.

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes, providing access to this important molecule for further study and as a scaffold for the synthesis of analogs. The strategies often involve complex stereocontrolled reactions to establish the correct stereochemistry of the cyclohexadiene ring. These synthetic routes are valuable for producing this compound in larger quantities than what is typically achievable through microbial fermentation and for creating labeled versions for mechanistic studies.

Spectroscopic Data

The structural elucidation of this compound relied heavily on spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides key information about the protons on the cyclohexadiene ring and the vinyl ether side chain.

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups such as hydroxyl, carboxyl, and carbon-carbon double bonds.

Conclusion and Future Perspectives

The discovery of this compound was a pivotal moment in understanding aromatic amino acid biosynthesis. It not only filled a crucial gap in our knowledge of metabolic pathways but also opened up new avenues for the development of herbicides and antimicrobial agents that target the shikimate pathway. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in academia and industry.

Future research will likely focus on several key areas:

-

Enzyme Mechanism and Inhibition: Further elucidation of the catalytic mechanisms of the shikimate pathway enzymes will facilitate the rational design of more potent and selective inhibitors.

-

Metabolic Engineering: Engineering microorganisms to overproduce this compound and its derivatives holds promise for the sustainable production of valuable chemicals and pharmaceuticals.

-

Drug Discovery: The shikimate pathway remains a validated target for the development of new drugs against pathogenic bacteria and parasites. High-throughput screening of compound libraries against the enzymes of this pathway, guided by the assays described herein, will continue to be a fruitful area of research.

The legacy of the discovery of this compound continues to inspire new scientific inquiry, with its importance extending from fundamental biochemistry to applied biotechnology and medicine.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. bioone.org [bioone.org]

- 3. Small scale biosynthesis and purification of gram quantities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H10O6 | CID 12039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chorismic Acid: The Central Precursor in Aromatic Amino Acid Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in mammals, making the enzymes involved in chorismate metabolism attractive targets for the development of novel antimicrobial agents and herbicides.[2][3] This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing the enzymatic transformations it undergoes, the kinetics of these reactions, and the experimental protocols for their study.

The Shikimate Pathway: A Synopsis

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate.[4] This pathway consists of seven enzymatic reactions catalyzed by six enzymes in many plants, and seven monofunctional enzymes in bacteria.[4][5] Chorismate represents the final product of this common pathway and serves as the substrate for three distinct enzymatic branches leading to the synthesis of tryptophan, and phenylalanine and tyrosine.[5][6]

Figure 1: The Shikimate Pathway leading to Chorismate.

Enzymatic Conversion of Chorismate

Chorismate stands at a critical metabolic juncture, where its fate is determined by a group of enzymes that catalyze distinct transformations, leading to a variety of essential aromatic compounds.

Anthranilate Synthase (AS)

Anthranilate synthase (AS) catalyzes the first committed step in tryptophan biosynthesis.[7] It converts chorismate and glutamine into anthranilate, pyruvate, and glutamate.[7] In many bacteria, AS is a heterotetrameric complex composed of two subunits, TrpE and TrpG.[8] The TrpG subunit possesses glutaminase activity, hydrolyzing glutamine to provide ammonia, which is then channeled to the TrpE subunit where it reacts with chorismate.[9]

Chorismate Mutase (CM)

Chorismate mutase (CM) catalyzes the Claisen rearrangement of chorismate to prephenate, the precursor for phenylalanine and tyrosine biosynthesis.[1] This enzyme is a key regulatory point in the pathway and is often subject to feedback inhibition by phenylalanine and tyrosine, and activation by tryptophan.[10]

Isochorismate Synthase (ICS)

Isochorismate synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[6][11] Isochorismate is a precursor for the biosynthesis of menaquinone (vitamin K2), siderophores, and salicylic acid in various organisms.[6]

Aminodeoxychorismate Synthase (ADCS)

Aminodeoxychorismate synthase (ADCS) catalyzes the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC) and glutamate.[12][13] ADC is a precursor for the biosynthesis of p-aminobenzoic acid (PABA), a key component of folate.[14] Similar to AS, ADCS in E. coli is a complex of two subunits, PabA (glutaminase) and PabB (synthase).[14]

Figure 2: Enzymatic fates of the branch-point metabolite Chorismate.

Quantitative Data on Chorismate-Utilizing Enzymes

The kinetic parameters of enzymes that metabolize chorismate are crucial for understanding the flux through these metabolic pathways and for the design of specific inhibitors.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ | Reference |

| Anthranilate Synthase | Bacillus alvei | Chorismate | 125 | - | - | [15] |

| L-Glutamine | 550 | - | - | [15] | ||

| Sulfolobus solfataricus | Chorismate | 0.9 | 0.14 | - | [8] | |

| L-Glutamine | 21 | - | - | [8] | ||

| Chorismate Mutase | Solanum tuberosum | Chorismate | 188 (sigmoidal) | - | - | [10] |

| Chorismate (+Trp) | 45 | - | - | [10] | ||

| Isochorismate Synthase 1 (ICS1) | Arabidopsis thaliana | Chorismate | 34.3 ± 3.7 | 0.64 ± 0.03 | 63.5 ± 2.4 nM s⁻¹ | [4] |

| Isochorismate Synthase 2 (ICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 0.28 ± 0.02 | 28.3 ± 2.0 nM s⁻¹ | [4] |

| Aminodeoxychorismate Synthase (PabB) | Escherichia coli | Chorismate (Gln-dependent) | 4.8 ± 0.6 | - | - | [16] |

| Glutamine | 160 ± 20 | - | - | [16] | ||

| Chorismate (NH₃-dependent) | 5.2 ± 0.7 | - | - | [16] | ||

| Ammonia | 1300 ± 200 | - | - | [16] |

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of a chorismate-utilizing enzyme typically follows a structured workflow, from gene cloning to kinetic analysis.

Figure 3: General workflow for recombinant enzyme characterization.

Detailed Methodologies

1. Expression and Purification of Recombinant His-tagged Chorismate-Utilizing Enzymes

This protocol describes the general steps for producing and purifying a recombinant enzyme with a polyhistidine tag from E. coli.

-

Gene Cloning and Expression Vector: The gene encoding the target enzyme is amplified by PCR and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal His-tag sequence.

-

Transformation and Culture Growth: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀) of 0.6-0.8.

-

Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the target protein from any remaining contaminants and aggregates.

-

Purity Assessment and Concentration: The purity of the protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a protein assay such as the Bradford or BCA assay.

2. Enzyme Activity Assays

The activity of chorismate-utilizing enzymes can be monitored using various spectrophotometric or fluorometric methods.

-

Chorismate Mutase Assay: The activity of chorismate mutase can be continuously monitored by observing the decrease in absorbance at 274 nm as chorismate is converted to prephenate. The reaction mixture typically contains 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and varying concentrations of chorismate. The reaction is initiated by the addition of the enzyme.[17]

-

Isochorismate Synthase Coupled Assay: The activity of isochorismate synthase can be measured using a coupled assay. Isochorismate produced by ICS is converted to the fluorescent product salicylic acid by the addition of an isochorismate pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa). The formation of salicylic acid can be monitored by fluorescence (excitation at ~305 nm, emission at ~420 nm).[4] The reaction mixture typically contains buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, chorismate, the coupling enzyme, and the ICS enzyme.

-

Anthranilate Synthase Assay: The formation of anthranilate can be monitored by its fluorescence (excitation at ~325 nm, emission at ~400 nm). The reaction mixture contains buffer, MgCl₂, glutamine (or ammonia), chorismate, and the enzyme.[18]

-

Aminodeoxychorismate Synthase Coupled Assay: The activity of ADCS can be measured in a coupled reaction with ADC lyase, which converts ADC to p-aminobenzoic acid (PABA). The formation of PABA can be monitored spectrophotometrically.[16]

3. Determination of Kinetic Parameters (K_m_ and V_max_)

-

Experimental Setup: A series of enzyme assays are performed with a fixed concentration of the enzyme and varying concentrations of the substrate (chorismate). For enzymes with two substrates, the concentration of one substrate is varied while the other is held constant at a saturating concentration.

-

Measurement of Initial Rates: The initial velocity (v₀) of the reaction is determined for each substrate concentration by measuring the rate of product formation or substrate depletion during the initial linear phase of the reaction.

-

Data Analysis: The initial rates (v₀) are plotted against the corresponding substrate concentrations ([S]). The resulting data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of K_m_ and V_max_. Alternatively, the data can be linearized using plots such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]).[19]

-

Calculation of k_cat_: The turnover number (k_cat_) is calculated using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration used in the assay.

Conclusion

This compound is a cornerstone of aromatic amino acid biosynthesis, representing a critical branch point that directs carbon flux towards the synthesis of essential metabolites. The enzymes that utilize chorismate are not only fundamentally important for the organisms that possess them but also present significant opportunities for the development of targeted therapeutics and herbicides. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental approaches outlined in this guide, is essential for advancing research in these fields. The provided data and protocols offer a solid foundation for scientists and researchers to explore the intricacies of this vital metabolic pathway.

References

- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. azom.com [azom.com]

- 3. Unraveling the structure and mechanism of the MST(ery) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Purification and characterization of an inducible aromatic amino acid-sensitive form of chorismate mutase from Solanum tuberosum L. tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isochorismate synthase - Wikipedia [en.wikipedia.org]

- 12. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 14. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiological and Kinetic Studies with Anthranilate Synthetase of Bacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Untitled Document [ucl.ac.uk]

The Shikimate Pathway: A Technical Guide to Chorismic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folates, and other essential aromatic compounds.[1] Its absence in mammals makes it an attractive target for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs. This technical guide provides an in-depth exploration of the shikimate pathway, with a core focus on the enzymatic synthesis of chorismic acid, the final product of the pathway and the central precursor for all aromatic amino acids. We will delve into the detailed mechanisms of the key enzymes, present their kinetic parameters in a comparative format, and provide detailed experimental protocols for their analysis.

The Seven Steps of the Shikimate Pathway to this compound

The shikimate pathway consists of seven enzymatic steps that convert the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[2][3]

Diagram of the Shikimate Pathway

Caption: The seven enzymatic steps of the Shikimate Pathway.

Core Enzymes: Quantitative Data and Experimental Protocols

This section provides a detailed overview of the key enzymes in the latter stages of the shikimate pathway leading to this compound, including their kinetic parameters and standardized experimental protocols for their characterization.

Dehydroquinate Synthase (DHQS)

Dehydroquinate synthase (DHQS) catalyzes the second step of the shikimate pathway, a complex intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ). The reaction requires NAD+ as a cofactor for an oxidation-reduction sequence and a divalent metal ion, typically Co2+ or Zn2+.

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Pyrococcus furiosus | DAHP | 3.7 ± 0.2 | 3.0 ± 0.1 | [4] |

| Aspergillus nidulans (AROM protein) | DAHP | < 3 | - | [5] |

| Anabaena variabilis (Hypothetical) | DAHP | 35 | - | [6] |

This protocol outlines a continuous assay by coupling the production of DHQ to its subsequent dehydration by dehydroquinate dehydratase (DHQD), which can be monitored spectrophotometrically.[6]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Substrate: 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) solution.

-

Enzyme: Purified Dehydroquinate Synthase (DHQS).

-

Coupling Enzyme: Purified Dehydroquinate Dehydratase (DHQD) in excess.

-

Cofactors: NAD⁺ and a divalent metal salt solution (e.g., CoCl₂).

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0), a saturating concentration of NAD⁺, and the optimal concentration of the divalent metal ion.

-

Add an excess of the coupling enzyme, DHQD, to the mixture.

-

Initiate the reaction by adding a known concentration of the DHQS enzyme.

-

Immediately start monitoring the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate (DHS), the product of the DHQD reaction. The molar extinction coefficient for DHS at 234 nm is approximately 12,000 M⁻¹cm⁻¹.

-

Record the absorbance change over time (e.g., every 15 seconds for 5-10 minutes).

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.

-

To determine K_m_ and V_max_, repeat the assay with varying concentrations of the DAHP substrate and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.

Shikimate Kinase (SK)

Shikimate Kinase (SK) catalyzes the fifth step in the pathway, the ATP-dependent phosphorylation of shikimate to produce shikimate 3-phosphate (S3P).[7]

| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Mycobacterium tuberculosis | MgATP | 112 ± 4 | 60 ± 8 | [8] |

| Mycobacterium tuberculosis | Shikimate | 650 ± 28 | 60 ± 8 | [8] |

| Escherichia coli (SK II) | Shikimate | 200 | - | [8] |

| Escherichia coli (SK I) | Shikimate | 20,000 | - | [8] |

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[9]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.6.

-

Substrates: Shikimic acid and ATP solutions.

-

Enzyme: Purified Shikimate Kinase (SK).

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Reagents: Phosphoenolpyruvate (PEP) and NADH.

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 1.5 mM PEP, and 0.2 mM NADH.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

-

Add the substrates, shikimic acid and ATP, to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified Shikimate Kinase.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6.22 x 10³ M⁻¹cm⁻¹).

-

Record the absorbance change for a set period (e.g., 90 seconds).

-

The rate of NADH oxidation is directly proportional to the activity of Shikimate Kinase.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

EPSP Synthase

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the sixth step of the pathway, the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming EPSP and inorganic phosphate.[10]

| Organism | Substrate | K_m_ (µM) | Reference |

| Escherichia coli | PEP | - | [11] |

| Escherichia coli | Shikimate | 25,000 | [11] |

This assay continuously measures the release of inorganic phosphate from the reaction using a commercially available phosphate assay kit.[12]

Materials:

-

Extraction Buffer: Specific to the source of the enzyme (e.g., for plant tissue, a buffer containing PVP and β-mercaptoethanol).[12]

-

Assay Buffer: 2X concentration, composition as per kit instructions.

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) solutions.

-

Enzyme: Purified or partially purified EPSP Synthase.

-

Phosphate Assay Kit: Containing purine nucleoside phosphorylase (PNPase) and its substrate (e.g., MESG).

-

UV-Vis Spectrophotometer.

Procedure:

-

Prepare the reaction mixture in a cuvette containing the 2X Assay buffer, ultrapure water, the phosphate assay kit reagents (MESG and PNPase), and the substrates PEP and S3P.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the EPSP synthase enzyme preparation.

-

Immediately monitor the increase in absorbance at 360 nm. The PNPase in the kit converts the released phosphate and MESG into a product that absorbs at this wavelength.

-

The rate of increase in absorbance is proportional to the rate of phosphate production and thus the activity of EPSP synthase.

-

For kinetic studies, perform the assay at various concentrations of one substrate while keeping the other constant.

Chorismate Synthase

Chorismate synthase is the final enzyme in the pathway, catalyzing the 1,4-trans elimination of the phosphate group from EPSP to form chorismate.[13] This reaction is unique as it requires a reduced flavin mononucleotide (FMNH₂) cofactor, although there is no net redox change in the overall reaction.[13]

This method allows for the direct detection of chorismate formation using liquid chromatography-high resolution mass spectrometry (LC-HRMS), which is particularly useful for monofunctional chorismate synthases that require anaerobic conditions.[14][15]

Materials:

-

Coupled Enzyme System: Purified EPSP synthase for in situ generation of the substrate, EPSP.

-

Substrates for EPSP synthase: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Enzyme: Purified Chorismate Synthase.

-

Cofactor: Reduced Flavin Mononucleotide (FMNH₂), which may require an anaerobic setup and a reducing system (e.g., a flavin reductase) for monofunctional enzymes.

-

Reaction Buffer: Appropriate buffer for both EPSP synthase and chorismate synthase activity.

-

LC-HRMS system.

Procedure:

-

Set up a coupled enzyme reaction in a microcentrifuge tube. The reaction mixture should contain the reaction buffer, S3P, PEP, and purified EPSP synthase.

-

Incubate the mixture to allow for the synthesis of EPSP.

-

Add the purified chorismate synthase and the reduced FMN cofactor. For monofunctional enzymes, this step must be performed under strict anaerobic conditions.

-

Incubate the reaction for a defined period to allow for the formation of chorismate.

-

Quench the reaction (e.g., by adding a solvent like methanol).

-

Analyze the reaction mixture by LC-HRMS. The chorismate product can be detected and quantified based on its specific mass-to-charge ratio in negative ion mode.

-

This method offers high specificity and is not affected by interfering compounds that might be present in spectrophotometric assays.[15]

Logical Relationships and Workflows

Experimental Workflow for Enzyme Kinetic Analysis

Caption: General workflow for determining enzyme kinetic parameters.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic compounds. In many microorganisms, the primary site of regulation is the first enzyme, DAHP synthase, which is subject to feedback inhibition by the final aromatic amino acid products.[2][16] In contrast, plant DAHP synthases are generally not strongly inhibited by aromatic amino acids, suggesting that regulation in plants occurs more at the genetic level.[2] Other enzymes in the pathway, such as chorismate mutase (which acts on chorismate), are also key regulatory points.[16]

Regulatory Feedback Loops

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and kinetic analysis of wild-type and site-directed mutants of the isolated and native dehydroquinate synthase domain of the AROM protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Shikimate kinase - Wikipedia [en.wikipedia.org]

- 8. The Mode of Action of Recombinant Mycobacterium tuberculosis Shikimate Kinase: Kinetics and Thermodynamics Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EPSP synthase - Wikipedia [en.wikipedia.org]

- 11. Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cottoninc.com [cottoninc.com]

- 13. Chorismate synthase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. A HR-MS Based Method for the Determination of Chorismate Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. (De)regulation of key enzyme steps in the shikimate pathway and phenylalanine-specific pathway of the actinomycete Amycolatopsis methanolica - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of Chorismate Synthase in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chorismate synthase (CS), the seventh enzyme in the shikimate pathway, plays a pivotal role in the biosynthesis of aromatic compounds essential for the survival of bacteria, fungi, plants, and apicomplexan parasites.[1][2] This pathway is absent in mammals, making chorismate synthase and other enzymes of this pathway attractive targets for the development of novel antimicrobial agents and herbicides.[1][2] This technical guide provides an in-depth overview of the function of chorismate synthase in microorganisms, including its mechanism of action, kinetic properties, inhibition, and regulation. Detailed experimental protocols and visualizations are provided to support researchers and drug development professionals in their study of this critical enzyme.

The Shikimate Pathway and the Role of Chorismate Synthase

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the last common precursor for the biosynthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and a variety of other secondary metabolites.[1][3] Chorismate synthase catalyzes the final step in this pathway: the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate.[1][2] This reaction involves a unique 1,4-trans elimination of a phosphate group and a proton.[1]

dot

Figure 1. The Shikimate Pathway in Microorganisms.

Mechanism of Action

The catalytic mechanism of chorismate synthase is a complex process that, despite not involving a net redox change, has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) cofactor.[1][4] The reaction proceeds via a proposed radical mechanism initiated by the transfer of an electron from the tightly bound FMNH₂ to the substrate, EPSP. This electron transfer facilitates the cleavage of the C-O bond of the phosphate group.[5] Two invariant histidine residues in the active site are crucial for catalysis, with one proposed to protonate the leaving phosphate group and the other to protonate the reduced FMN.[6]

There are two main classes of chorismate synthase:

-

Monofunctional Chorismate Synthase: Found in bacteria like Escherichia coli, these enzymes require a separate flavin reductase to regenerate the FMNH₂ cofactor.[2]

-

Bifunctional Chorismate Synthase: Present in fungi such as Neurospora crassa, these enzymes possess an intrinsic NAD(P)H-dependent flavin reductase domain that provides the necessary reduced flavin.[2][4]

Quantitative Data on Chorismate Synthase

Understanding the kinetic parameters and inhibition constants of chorismate synthase from different microorganisms is crucial for drug development. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Chorismate Synthase and Related Enzymes from Various Microorganisms

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Chorismate Mutase | Thermus thermophilus | Chorismate | 290 | - | 1.8 x 10⁵ | [7] |

| Chorismate Mutase | Mycobacterium tuberculosis | Chorismate | 500 | 60 | 1.8 x 10³ (uncomplexed) | [1][8] |

| Chorismate Mutase | Mycobacterium tuberculosis | Chorismate | - | - | 2.4 x 10⁵ (complexed with DAHP synthase) | [8] |

| Chorismate Mutase | Bacillus subtilis | Chorismate | - | - | - | [9][10] |

| 4-amino-4-deoxychorismate synthase | Escherichia coli | Chorismate | - | - | - | [11] |

| PABA synthase | Escherichia coli | Chorismate | 42 | 0.043 | - | [12] |

Table 2: Inhibition Constants of Chorismate Synthase Inhibitors

| Inhibitor | Target Enzyme | Organism | Ki (µM) | IC₅₀ (µM) | Reference |

| Azo-dye PH011669 | Chorismate Synthase | Paracoccidioides brasiliensis | - | 10 | [13][14] |

| CP1 | Chorismate Synthase | Paracoccidioides brasiliensis | - | 47 | [15] |

| CaCS02 | Chorismate Synthase | Paracoccidioides brasiliensis | - | 29 | [16][17] |

| Various Inhibitors | Chorismate Synthase | Various pathogenic bacteria | See database | See database | [18][19] |

| Carvacrol | Chorismate Mutase | Mycobacterium tuberculosis | - | 1.06 | [20] |

| (6S)-6-fluoro-EPSP | Chorismate Synthase | Neurospora crassa | Competitive | - | [20] |

| 4-carboxypyridone analogue | Anthranilate synthase | - | 5 | - | [21] |

| 4-carboxypyridone analogue | Isochorismate synthase | - | 91 | - | [21] |

| 4-carboxypyridone analogue | Salicylate synthase | - | 54 | - | [21] |

Experimental Protocols

Accurate measurement of chorismate synthase activity is fundamental for studying its function and for screening potential inhibitors. Two common methods are detailed below.

Spectrophotometric Coupled Enzyme Assay

This method continuously monitors the formation of a fluorescent product, anthranilate, by coupling the chorismate synthase reaction with anthranilate synthase.

Principle: Chorismate synthase produces chorismate, which is then used by anthranilate synthase in the presence of glutamine to produce anthranilate. Anthranilate is a fluorescent molecule, and its production can be monitored over time.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.6)

-

MgSO₄ (3 mM)

-

L-glutamine (7.5 mM)

-

(NH₄)₂SO₄ (22.5 mM)

-

Dithiothreitol (DTT) (1 mM)

-

FMN (10 µM)

-

5-enolpyruvylshikimate-3-phosphate (EPSP) (80 µM)

-

Purified chorismate synthase (e.g., from P. brasiliensis, 4 µM)

-

Purified anthranilate synthase (e.g., from E. coli, ~20 µM)

-

Inhibitor at various concentrations

Protocol:

-

Prepare a reaction mixture containing all reagents except the enzyme in a 96-well microplate.

-

Initiate the reaction by adding chorismate synthase.

-

Immediately monitor the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at a constant temperature (e.g., 37°C) using a microplate reader.

-

Calculate the initial reaction rates from the linear portion of the fluorescence increase over time.

-

For inhibition studies, plot the initial rates against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[15]

LC-HRMS Based Assay

This highly sensitive and specific method directly measures the formation of chorismate.

Principle: The reaction is carried out, and then stopped, and the amount of chorismate produced is quantified using Liquid Chromatography-High Resolution Mass Spectrometry.

Reagents:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reduced FMN (FMNH₂)

-

EPSP

-

Purified chorismate synthase

-

Quenching solution (e.g., methanol)

Protocol:

-

Set up the enzymatic reaction in the reaction buffer containing EPSP and FMNH₂.

-

Initiate the reaction by adding the purified chorismate synthase.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., ice-cold methanol).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-HRMS to quantify the amount of chorismate formed. A coupled enzyme reaction with EPSP synthase can be used to generate the EPSP substrate in situ.[22]

dot

Figure 2. Generalized Workflow for a Chorismate Synthase Activity Assay.

Regulation of Chorismate Synthase Activity

The activity of the shikimate pathway is tightly regulated to control the flux of carbon towards the synthesis of aromatic compounds. While much of the known regulation focuses on the first enzyme of the pathway, DAHP synthase, evidence suggests that chorismate itself can act as a regulatory molecule.

In Corynebacterium glutamicum, chorismate has been identified as a direct effector of the LysR-type transcriptional regulator QsuR.[23] QsuR controls the expression of the qsu operon, which is involved in the catabolism of quinate and shikimate. When chorismate levels are high, it binds to QsuR, leading to the activation of the qsu genes. This promotes the degradation of quinate and shikimate, thereby diverting the carbon flow away from the aromatic amino acid biosynthesis pathway and preventing the excessive accumulation of chorismate. This represents a sophisticated feedback mechanism where the end-product of the common pathway regulates the utilization of its precursors.

dot